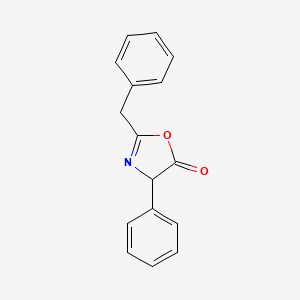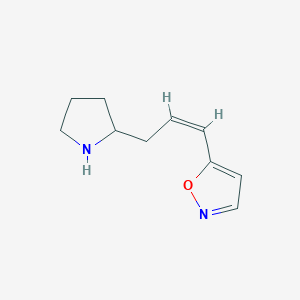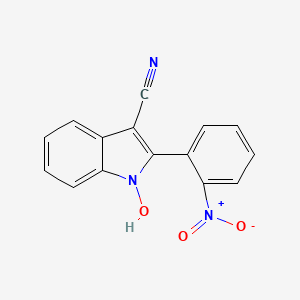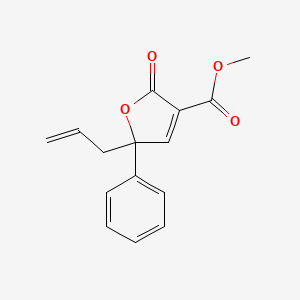
2-Phenyl-4-(triphenylmethyl)-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-4-(triphenylmethyl)-1,3-oxazol-5(4H)-one is a heterocyclic compound containing both nitrogen and oxygen atoms within its structure. This compound is part of the oxazolone family, which is known for its diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-(triphenylmethyl)-1,3-oxazol-5(4H)-one can be achieved through several methods. One common approach involves the reaction of hippuric acid with substituted aromatic aldehydes in the presence of an ionic liquid such as [Et3NH][HSO4]. This method is eco-friendly and yields the desired oxazolone with high purity and efficiency .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of ionic liquids and other green chemistry approaches is becoming increasingly popular in industrial settings to minimize environmental impact and improve process efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4-(triphenylmethyl)-1,3-oxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered properties.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, more reduced forms of the compound.
Scientific Research Applications
2-Phenyl-4-(triphenylmethyl)-1,3-oxazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-Phenyl-4-(triphenylmethyl)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4-selenazole carboxylic acid: Known for its antimicrobial and anticancer activities.
2-Phenyl-4,6-bis(trifluoromethyl)pyridine: Used in various chemical syntheses and known for its unique chemical properties.
Uniqueness
2-Phenyl-4-(triphenylmethyl)-1,3-oxazol-5(4H)-one stands out due to its specific structural features and the presence of the triphenylmethyl group, which imparts unique chemical and physical properties. This makes it particularly valuable in certain applications where other similar compounds may not be as effective.
Properties
| 55686-04-9 | |
Molecular Formula |
C28H21NO2 |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
2-phenyl-4-trityl-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C28H21NO2/c30-27-25(29-26(31-27)21-13-5-1-6-14-21)28(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25H |
InChI Key |
GEKBSRJQRRZMOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(C(=O)O2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[[4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole](/img/no-structure.png)






![2-({3-[(6-Chloro-2-methoxyacridin-9-yl)amino]propyl}amino)ethanol](/img/structure/B12897317.png)
